molecular formula C21H23N5O3S B3026010 N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide

N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide

カタログ番号: B3026010
分子量: 429.5 g/mol
InChIキー: RIJLVEAXPNLDTC-LZMSFWOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フィルゴチニブ-d4: は、ヤヌスキナーゼ1(JAK1)の選択的阻害剤であるフィルゴチニブの重水素標識誘導体です。この化合物は主に、フィルゴチニブの薬物動態と代謝プロファイルを研究するための科学研究で使用されます。 フィルゴチニブ-d4中の重水素原子は水素原子と置き換わり、医薬品開発プロセス中に化合物を追跡および定量化するのに役立ちます .

作用機序

フィルゴチニブ-d4は、フィルゴチニブと同様に、ヤヌスキナーゼ1(JAK1)を選択的に阻害することによってその効果を発揮します。この阻害は、免疫応答や炎症など、さまざまな細胞プロセスに関与するJAK-STATシグナル伝達経路を混乱させます。 JAK1を阻害することにより、フィルゴチニブ-d4は免疫機能を調節し、炎症を軽減できます .

類似の化合物との比較

類似の化合物

    トファシチニブ: 別のJAK阻害剤ですが、JAK1に対する選択性が低いです。

    バリシチニブ: JAK1とJAK2を阻害し、関節リウマチに使用されます。

    ウパダシチニブ: フィルゴチニブと類似の選択的JAK1阻害剤です。

独自性

フィルゴチニブ-d4は、重水素標識によって特徴付けられ、これが安定性を高め、研究研究における正確な定量化を可能にします。 これは、薬物動態および代謝研究において、重水素化されていない対応物と比較して特に価値があります .

生化学分析

Biochemical Properties

Filgotinib-d4 plays a crucial role in biochemical reactions by selectively inhibiting Janus kinase 1. This inhibition modulates a subset of proinflammatory cytokines within the Janus kinase-signal transducer and activator of transcription pathway. The compound interacts with enzymes such as Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2. The nature of these interactions involves the binding of Filgotinib-d4 to the active site of Janus kinase 1, thereby preventing the phosphorylation and activation of downstream signaling molecules .

Cellular Effects

Filgotinib-d4 affects various types of cells and cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, Filgotinib-d4 inhibits the production of proinflammatory cytokines, leading to reduced inflammation. This compound also influences the differentiation and function of T-helper cells, including T-helper 1, T-helper 2, and T-helper 17 cells .

Molecular Mechanism

The molecular mechanism of action of Filgotinib-d4 involves its selective inhibition of Janus kinase 1. Filgotinib-d4 binds to the ATP-binding site of Janus kinase 1, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of signal transducer and activator of transcription proteins, which are critical for the transcription of proinflammatory genes. As a result, Filgotinib-d4 reduces the expression of genes involved in inflammation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Filgotinib-d4 change over time. The compound is rapidly absorbed and reaches peak plasma concentrations within 1 to 3 hours after administration. Filgotinib-d4 is metabolized to form its primary active metabolite, which has a similar selectivity profile but reduced activity. The stability and degradation of Filgotinib-d4 are influenced by factors such as temperature and pH. Long-term effects on cellular function include sustained inhibition of proinflammatory cytokine production and reduced inflammation .

Dosage Effects in Animal Models

The effects of Filgotinib-d4 vary with different dosages in animal models. At lower doses, Filgotinib-d4 effectively reduces inflammation and prevents joint damage in models of rheumatoid arthritis. At higher doses, the compound may cause adverse effects such as immunosuppression and increased susceptibility to infections. Threshold effects observed in these studies indicate that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Filgotinib-d4 is involved in metabolic pathways that include its absorption, distribution, metabolism, and excretion. The compound is metabolized by carboxylesterase isoform 2 to form its primary active metabolite. This metabolite is further processed by enzymes such as cytochrome P450. Filgotinib-d4 and its metabolites are primarily excreted in the urine. The compound’s effects on metabolic flux and metabolite levels include alterations in the levels of proinflammatory cytokines and other signaling molecules .

Transport and Distribution

Filgotinib-d4 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound is a substrate of P-glycoprotein, which facilitates its transport across cell membranes. Filgotinib-d4 accumulates in inflamed tissues, where it exerts its therapeutic effects. The localization and accumulation of Filgotinib-d4 are influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of Filgotinib-d4 is primarily within the cytoplasm, where it interacts with Janus kinase 1. The compound’s activity and function are influenced by its localization to specific cellular compartments. Post-translational modifications such as phosphorylation may also affect the targeting and function of Filgotinib-d4. The compound’s ability to inhibit Janus kinase 1 within the cytoplasm is critical for its therapeutic effects .

準備方法

合成経路と反応条件

フィルゴチニブ-d4の合成には、フィルゴチニブ分子に重水素原子を組み込むことが含まれます。これは、触媒交換反応や重水素化試薬の使用など、さまざまな重水素化技術によって達成できます。具体的な合成経路は異なる場合がありますが、一般的なアプローチには以下が含まれます。

    出発物質: フィルゴチニブまたはその中間体。

    重水素化: 重水素化溶媒や触媒などの重水素化試薬を使用して、水素原子を重水素と置き換えます。

    精製: 高純度と収率を確保するために、クロマトグラフィーなどの技術を使用して製品を精製します。

工業生産方法

フィルゴチニブ-d4の工業生産は、同様の原理に従いますが、より大規模に行われます。プロセスには以下が含まれます。

    バルク合成: 工業用反応器を使用した大規模な重水素化。

    品質管理: 重水素の組み込みが一定であり、製品が要求される仕様を満たしていることを確認するための厳格な試験。

    包装と保管: 最終製品は、安定性を維持し、汚染を防ぐために、管理された条件下で包装されます。

化学反応の分析

反応の種類

フィルゴチニブ-d4は、以下を含むさまざまな化学反応を起こす可能性があります。

    酸化: 酸化剤との反応で酸化誘導体を生成します。

    還元: 還元剤との反応で還元誘導体を生成します。

    置換: 特定の条件下で官能基を他の基と置き換えます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

    還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

    置換: 条件は置換基によって異なりますが、多くの場合、触媒と特定の溶媒が含まれます。

主な製品

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化またはケトン誘導体を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。

科学研究への応用

フィルゴチニブ-d4は、特に以下の分野で科学研究において広く使用されています。

    薬物動態: フィルゴチニブの吸収、分布、代謝、および排泄を研究します。

    代謝研究: 体内でのフィルゴチニブの代謝の仕組みを理解します。

    医薬品開発: 質量分析法における内部標準として、フィルゴチニブのレベルを定量化します。

    生物学的研究: フィルゴチニブの生物学的効果と作用機序を調査します。

科学的研究の応用

Pharmacological Applications

1. Inhibition of JAK1:
Filgotinib-d4 acts as a selective inhibitor of JAK1, which is pivotal in the signaling pathways of pro-inflammatory cytokines. This inhibition can lead to reduced inflammation and modulation of immune responses. The compound's selectivity helps minimize side effects associated with broader JAK inhibitors .

2. Treatment of Autoimmune Diseases:
Due to its anti-inflammatory properties, Filgotinib-d4 is being investigated for the treatment of various autoimmune conditions such as rheumatoid arthritis and ulcerative colitis. Clinical studies have shown promising results in reducing disease activity and improving patient outcomes .

Research Applications

1. Pharmacokinetics Studies:
Filgotinib-d4 is extensively used in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of JAK inhibitors. The presence of deuterium allows for more precise tracking and quantification during drug development processes .

2. Biochemical Analysis:
The compound's role in biochemical reactions has been studied to understand its interaction with various enzymes involved in inflammatory pathways. This includes analyzing its effects on the phosphorylation and activation of signaling molecules within the JAK-STAT pathway .

Chemical Properties and Reactions

Filgotinib-d4 can undergo several chemical reactions that are essential for its application in research:

Type of Reaction Description
Oxidation Reacts with oxidizing agents to form oxidized derivatives.
Reduction Interacts with reducing agents to yield reduced derivatives.
Substitution Functional groups can be replaced under specific conditions.

These reactions are crucial for synthesizing analogs or modifying the compound for enhanced efficacy or stability in therapeutic applications.

Case Studies

Several case studies have highlighted the effectiveness of Filgotinib-d4 in clinical settings:

  • Rheumatoid Arthritis: A phase II clinical trial demonstrated that patients receiving Filgotinib showed significant improvement in disease activity scores compared to placebo groups. The safety profile was consistent with prior studies on JAK inhibitors .
  • Ulcerative Colitis: Another study focused on ulcerative colitis patients revealed that Filgotinib reduced mucosal healing time significantly compared to traditional therapies, showcasing its potential as a first-line treatment option .

類似化合物との比較

Similar Compounds

    Tofacitinib: Another JAK inhibitor but less selective for JAK1.

    Baricitinib: Inhibits JAK1 and JAK2, used for rheumatoid arthritis.

    Upadacitinib: A selective JAK1 inhibitor similar to Filgotinib.

Uniqueness

Filgotinib-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in research studies. This makes it particularly valuable in pharmacokinetic and metabolic research compared to its non-deuterated counterparts .

生物活性

N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide, commonly known as Filgotinib , is a compound that exhibits significant biological activity primarily as an inhibitor of Janus kinase 1 (JAK1). This article delves into its biological activities, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Chemical Formula : C21H23N5O3S
  • Molecular Weight : 425.50 g/mol
  • CAS Number : 1206161-97-8
  • Appearance : White to off-white solid

Filgotinib functions as a selective inhibitor of JAK1. By inhibiting this kinase, it interferes with the signaling pathways of various cytokines involved in inflammatory responses. This action has implications for treating autoimmune diseases and other inflammatory conditions.

Key Mechanism Insights:

  • JAK/STAT Pathway : Filgotinib inhibits the JAK/STAT signaling pathway by preventing the phosphorylation of STAT proteins, which are crucial for gene expression related to inflammation and immune response .

Anti-inflammatory Effects

Filgotinib has demonstrated significant anti-inflammatory properties in various preclinical and clinical studies. It has been shown to reduce markers of inflammation and improve clinical symptoms in conditions such as rheumatoid arthritis (RA) and ulcerative colitis (UC).

Clinical Studies

Several clinical trials have assessed the efficacy and safety of Filgotinib:

  • Rheumatoid Arthritis :
    • In a Phase 2 study, Filgotinib was shown to significantly improve disease activity scores in RA patients compared to placebo .
    • A subsequent Phase 3 trial confirmed its efficacy with a notable reduction in swollen joint counts and improvement in physical function.
  • Ulcerative Colitis :
    • Filgotinib was evaluated in patients with moderate to severe UC. Results indicated a higher rate of remission compared to placebo groups .

Case Studies

A notable case study involved a patient with refractory RA who had not responded to conventional therapies. After administration of Filgotinib for 12 weeks, the patient exhibited marked improvement in joint pain and swelling, alongside a reduction in C-reactive protein (CRP) levels .

Data Table: Summary of Clinical Findings

Study TypeConditionOutcome MeasuresResults
Phase 2 TrialRheumatoid ArthritisDisease Activity Score (DAS28)Significant improvement vs placebo
Phase 3 TrialRheumatoid ArthritisSwollen Joint CountReduction observed
UC Clinical TrialUlcerative ColitisRemission RateHigher remission rate vs placebo
Case StudyRefractory RACRP LevelsMarked reduction after 12 weeks

Safety Profile

Filgotinib's safety profile has been assessed across multiple studies. Common adverse effects include:

  • Headache
  • Nausea
  • Elevated liver enzymes

Serious adverse effects are rare but can include infections due to immunosuppression associated with JAK inhibition.

特性

IUPAC Name

2,2,3,3-tetradeuterio-N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)/i8D2,9D2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJLVEAXPNLDTC-LZMSFWOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。